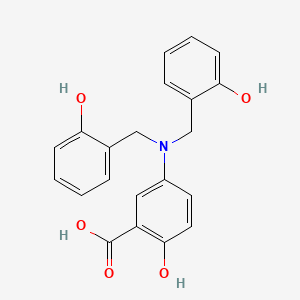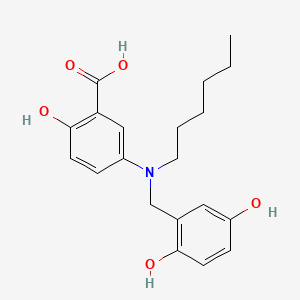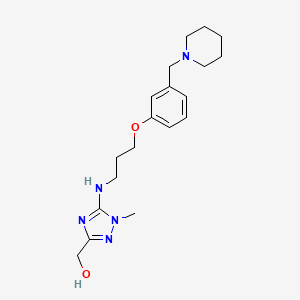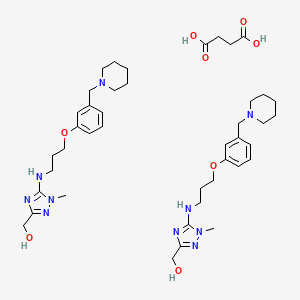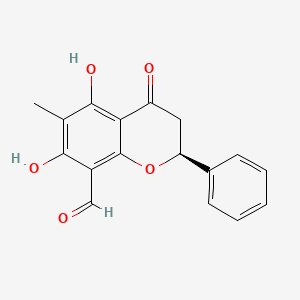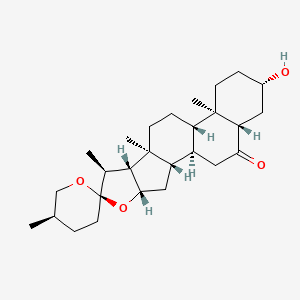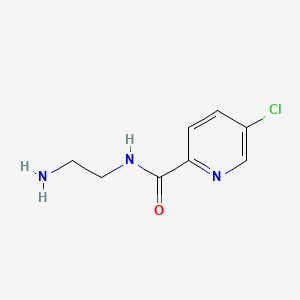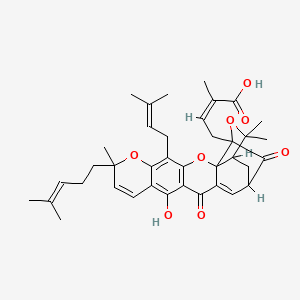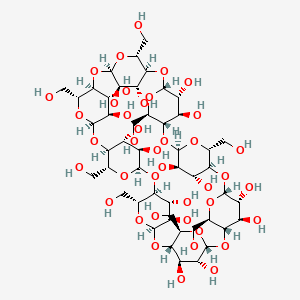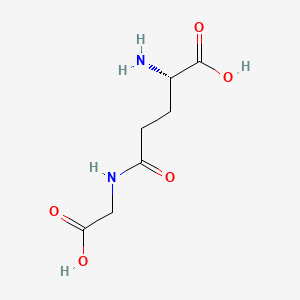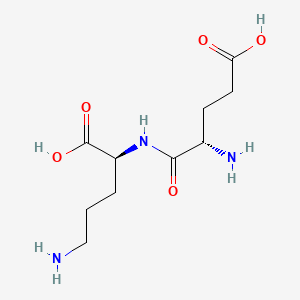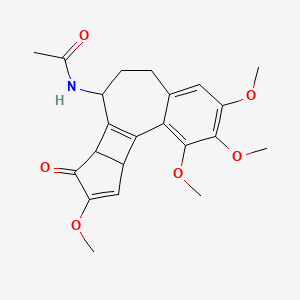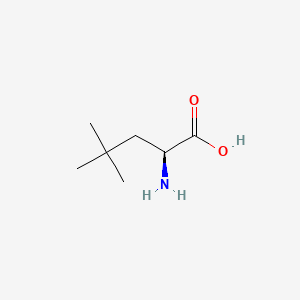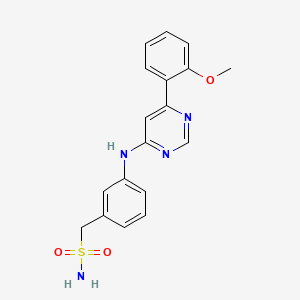
(3-((6-(2-Methoxyphenyl)pyrimidin-4-yl)amino)phenyl)methanesulfonamide
説明
“(3-((6-(2-Methoxyphenyl)pyrimidin-4-yl)amino)phenyl)methanesulfonamide” is a chemical compound with the molecular formula C18H18N4O3S . It is listed in the PubChem database with the CID 25104564 .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring attached to a phenyl ring via an amino group. Additionally, a methoxy group is attached to the phenyl ring .Physical And Chemical Properties Analysis
This compound has a molecular weight of 370.43 . It is a solid at room temperature . The InChI code for this compound is 1S/C18H18N4O3S/c1-25-17-8-3-2-7-15 (17)16-10-18 (21-12-20-16)22-14-6-4-5-13 (9-14)11-26 (19,23)24/h2-10,12H,11H2,1H3, (H2,19,23,24) (H,20,21,22) .科学的研究の応用
Crystal Structure and Supramolecular Assembly
The study of the crystal structure of related compounds, such as Bosentan monohydrate, reveals intricate details about their molecular configuration, including dihedral angles and hydrogen bonding patterns. These structural insights are crucial for understanding the compound's interactions at the molecular level and designing materials with specific properties (Kaur et al., 2012).
Interaction with Proteins
Research on p-hydroxycinnamic acid derivatives, structurally similar to the compound , has shown potential for binding with proteins such as bovine serum albumin (BSA). This interaction is significant for drug delivery systems and understanding the bioavailability of pharmaceutical compounds (Meng et al., 2012).
Environmental Degradation
Studies on the degradation of chlorimuron-ethyl by Aspergillus niger, a compound related to (3-((6-(2-Methoxyphenyl)pyrimidin-4-yl)amino)phenyl)methanesulfonamide, highlight the role of microbial transformation in the environmental breakdown of such chemicals. This research is vital for developing strategies to mitigate the impact of chemical pollutants on ecosystems (Sharma et al., 2012).
Herbicidal Activity
Investigations into sulfonanilides with pyrimidinyl-containing groups have explored their herbicidal activities. These studies are fundamental for the development of new agrochemicals aimed at controlling paddy weeds while ensuring selectivity against rice plants, demonstrating the potential agricultural applications of such compounds (Yoshimura et al., 2011).
Green Chemistry Applications
The synthesis of 5-sulfonamidomethyl substituted 4,7-dihydroazolo[1,5-a]pyrimidines through a green methodology highlights the compound's relevance in sustainable chemical processes. This approach emphasizes the importance of developing environmentally friendly synthetic methods for chemical compounds (Shvets et al., 2020).
Antimicrobial Properties
Research into novel pyrazolopyrimidines incorporated with mono- and diphenylsulfonyl groups has shown promising antimicrobial activities. These findings are crucial for the development of new antimicrobial agents that can overcome resistance and offer alternative treatments for infections (Alsaedi et al., 2019).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
[3-[[6-(2-methoxyphenyl)pyrimidin-4-yl]amino]phenyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c1-25-17-8-3-2-7-15(17)16-10-18(21-12-20-16)22-14-6-4-5-13(9-14)11-26(19,23)24/h2-10,12H,11H2,1H3,(H2,19,23,24)(H,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGQCIOOSELPMBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=NC=N2)NC3=CC=CC(=C3)CS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((6-(2-Methoxyphenyl)pyrimidin-4-yl)amino)phenyl)methanesulfonamide | |
CAS RN |
1073485-20-7 | |
| Record name | (3-{[6-(2-methoxyphenyl)pyrimidin-4-yl]amino}phenyl)methanesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



